molecular formula C13H17NO2 B13617197 1-Methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid

1-Methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13617197
M. Wt: 219.28 g/mol
InChI Key: JOPWQQSPVHWMJA-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid is a compound that belongs to the pyrrolidine family, which is known for its versatile applications in medicinal chemistry. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is widely used in the synthesis of bioactive molecules due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the methyl and carboxylic acid groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-Methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives:

These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities, highlighting the unique properties of this compound .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-methyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-9-5-3-4-6-10(9)11-7-14(2)8-12(11)13(15)16/h3-6,11-12H,7-8H2,1-2H3,(H,15,16)

InChI Key

JOPWQQSPVHWMJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CN(CC2C(=O)O)C

Origin of Product

United States

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